Bis(trimethylsiloxy)dichlorosilane
Overview
Description
Bis(trimethylsiloxy)dichlorosilane is an organosilicon compound with the chemical formula C6H18Cl2O2Si3 It is characterized by the presence of two trimethylsiloxy groups and two chlorine atoms attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(trimethylsiloxy)dichlorosilane can be synthesized through the reaction of trimethylsilanol with trichlorotrimethylsilane in the presence of a base such as triethylamine. The reaction is typically carried out in an ether solvent at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound involves the use of silicon tetrachloride and a catalyst. The process includes mixing silicon tetrachloride with the catalyst and then reacting it with trimethylsilanol under controlled conditions to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
Bis(trimethylsiloxy)dichlorosilane undergoes various types of chemical reactions, including:
Etherification: Reacts with alcohols to form bis(trimethylsiloxy)dialkoxysilanes.
Hydrolysis: The chlorine atoms are easily hydrolyzable, leading to the formation of silanols and hydrochloric acid.
Substitution: Reacts with phenols to form bis(trimethylsiloxy)diphenoxysilanes.
Common Reagents and Conditions
Alcohols: Methanol, ethanol, propanol, and butanol are commonly used in etherification reactions.
Phenols: Phenol and substituted phenols are used in substitution reactions.
Bases: Pyridine is often used to neutralize the hydrochloric acid formed during reactions.
Major Products Formed
Bis(trimethylsiloxy)dialkoxysilanes: Formed from reactions with alcohols.
Bis(trimethylsiloxy)diphenoxysilanes: Formed from reactions with phenols.
Scientific Research Applications
Bis(trimethylsiloxy)dichlorosilane has several applications in scientific research:
Polymer Synthesis: Used as a precursor for the synthesis of siloxane polymers, which have applications in coatings, adhesives, and sealants.
Surface Modification: Employed in modifying surfaces to impart hydrophobic properties.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Mechanism of Action
The mechanism of action of bis(trimethylsiloxy)dichlorosilane involves the hydrolysis of chlorine atoms to form silanols, which can further react to form siloxane bonds. The trimethylsiloxy groups provide steric hindrance, influencing the reactivity and stability of the compound. The presence of easily hydrolyzable chlorine atoms makes it a versatile reagent in organosilicon chemistry .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: Contains a single trimethylsilyl group and a chlorine atom.
Hexamethyldisiloxane: Contains two trimethylsilyl groups connected by an oxygen atom.
Tetramethylsilane: Contains four methyl groups attached to a silicon atom.
Uniqueness
Bis(trimethylsiloxy)dichlorosilane is unique due to the presence of both trimethylsiloxy groups and chlorine atoms, which provide a combination of reactivity and stability. This dual functionality makes it a valuable reagent in the synthesis of complex organosilicon compounds .
Properties
IUPAC Name |
dichloro-bis(trimethylsilyloxy)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18Cl2O2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPFMTIZDAWFAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](O[Si](C)(C)C)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2O2Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373515 | |
Record name | 3,3-Dichloro-1,1,1,5,5,5-hexamethyltrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2750-44-9 | |
Record name | 3,3-Dichloro-1,1,1,5,5,5-hexamethyltrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2750-44-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of Bis(trimethylsiloxy)dichlorosilane highlighted in the provided research?
A1: this compound serves as a valuable reagent in synthesizing silyl ether protecting groups for ribonucleosides used in phosphoramidite chemistry []. This is particularly useful for synthesizing RNA molecules, where protecting specific functional groups is crucial during the sequential addition of nucleotide building blocks.
Q2: How does this compound react with alcohols and phenols?
A2: While specific reactions are not detailed in the provided abstracts, this compound reacts with alcohols and phenols to yield silyl ethers []. This reactivity stems from the two reactive Si-Cl bonds within the molecule. The reaction likely proceeds through a nucleophilic substitution mechanism, where the oxygen atom of the alcohol or phenol attacks the silicon atom, displacing a chloride ion.
Q3: Can you provide an example of a specific derivative of this compound and its use in protecting group chemistry?
A3: Yes, the paper mentions 3-Chloro-3-(diphenylmethoxy)-1,1,1,5,5,5-hexamethyltrisiloxane, also known as benzhydryloxybis(trimethylsiloxy)chlorosilane or BzH-Cl []. This compound is synthesized by reacting this compound with diphenylmethanol. BzH-Cl acts as a 5'-hydroxyl protecting group for ribonucleosides during phosphoramidite synthesis, a common method for chemically synthesizing RNA.
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